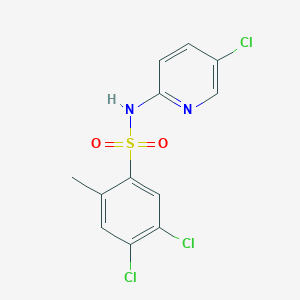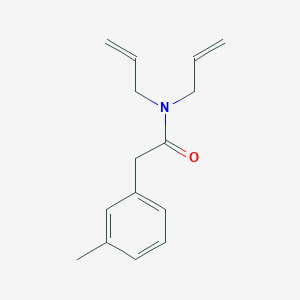
4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide is a chemical compound that has gained attention in scientific research for its potential applications in medicine and biology. This compound, also known as DCPIB, has been studied for its ability to modulate ion channels and transporters, making it a promising tool for investigating cellular processes and developing new therapies.
Wirkmechanismus
4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide modulates the activity of ion channels and transporters by binding to specific sites on these proteins and altering their function. Specifically, this compound has been shown to block the activity of volume-regulated anion channels (VRACs), which are important for maintaining cell volume and regulating ion balance. By blocking VRACs, this compound can affect cellular processes such as apoptosis and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific context in which it is used. For example, in cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurons, this compound has been shown to protect against ischemic injury and improve recovery after stroke. In red blood cells, this compound has been shown to increase cell volume and prevent sickling in sickle cell disease.
Vorteile Und Einschränkungen Für Laborexperimente
4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide has several advantages as a tool for scientific research, including its ability to selectively modulate specific ion channels and transporters, its high potency and specificity, and its ease of use. However, there are also limitations to its use, including potential off-target effects, the need for careful dosing and monitoring, and the potential for toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide, including further investigation of its mechanism of action and its potential therapeutic applications in a variety of conditions. Additionally, there is potential for the development of new compounds based on the structure of this compound that may have improved potency and specificity. Overall, this compound is a promising tool for investigating cellular processes and developing new therapies, and further research in this area is warranted.
Synthesemethoden
The synthesis of 4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide involves several steps, including the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 5-chloro-2-pyridinamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or chromatography. This method has been optimized and refined over the years, resulting in high yields and purity of this compound.
Wissenschaftliche Forschungsanwendungen
4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide has been used in a variety of scientific research applications, including the study of ion channels and transporters, cell volume regulation, and cancer biology. Its ability to modulate chloride channels and transporters has been particularly useful in investigating the role of these proteins in cellular processes such as apoptosis and proliferation. This compound has also been shown to have potential therapeutic applications in conditions such as cystic fibrosis, sickle cell disease, and stroke.
Eigenschaften
IUPAC Name |
4,5-dichloro-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2O2S/c1-7-4-9(14)10(15)5-11(7)20(18,19)17-12-3-2-8(13)6-16-12/h2-6H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIBGUQTKJTROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=NC=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]benzoic acid](/img/structure/B5367372.png)

![(1-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-piperidinyl)methanol](/img/structure/B5367385.png)
![4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5367395.png)
![5-[(5-chloro-2-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5367397.png)
![2-methyl-N-[1-(4-methylphenyl)propyl]-3-furamide](/img/structure/B5367400.png)

![2-(2,5-dioxoimidazolidin-1-yl)-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B5367414.png)
![1-[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5367421.png)
![1-[4-(benzyloxy)phenyl]-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5367430.png)


![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5367459.png)
